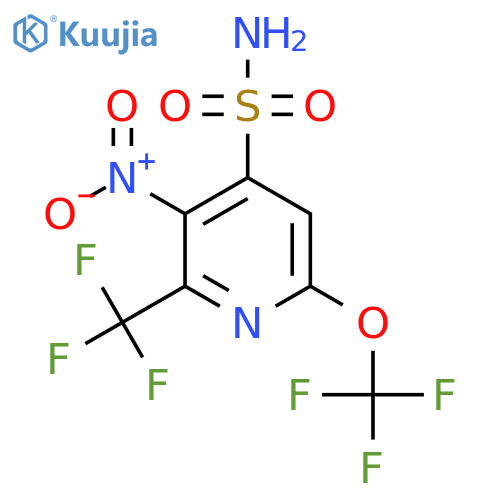

Cas no 1804709-80-5 (3-Nitro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-sulfonamide)

1804709-80-5 structure

商品名:3-Nitro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-sulfonamide

CAS番号:1804709-80-5

MF:C7H3F6N3O5S

メガワット:355.171241044998

CID:4844872

3-Nitro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 3-Nitro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-sulfonamide

-

- インチ: 1S/C7H3F6N3O5S/c8-6(9,10)5-4(16(17)18)2(22(14,19)20)1-3(15-5)21-7(11,12)13/h1H,(H2,14,19,20)

- InChIKey: YHOCJSMGCNWZOA-UHFFFAOYSA-N

- ほほえんだ: S(C1C=C(N=C(C(F)(F)F)C=1[N+](=O)[O-])OC(F)(F)F)(N)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 13

- 重原子数: 22

- 回転可能化学結合数: 2

- 複雑さ: 523

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 137

3-Nitro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029080122-1g |

3-Nitro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-sulfonamide |

1804709-80-5 | 97% | 1g |

$1,534.70 | 2022-04-01 |

3-Nitro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-sulfonamide 関連文献

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

1804709-80-5 (3-Nitro-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-sulfonamide) 関連製品

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量